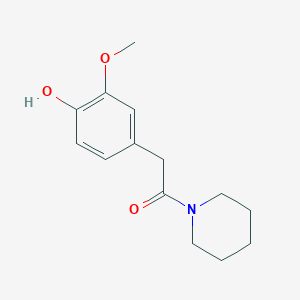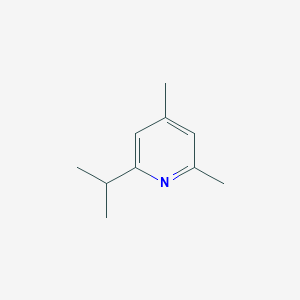
2,4-Dimethyl-6-(propan-2-yl)pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4-Dimethyl-6-(propan-2-yl)pyridine is a heterocyclic aromatic compound that belongs to the pyridine family. Pyridine derivatives are known for their wide range of applications in various fields, including pharmaceuticals, agrochemicals, and materials science. The structure of this compound consists of a pyridine ring substituted with two methyl groups at positions 2 and 4, and an isopropyl group at position 6.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dimethyl-6-(propan-2-yl)pyridine can be achieved through several synthetic routes. One common method involves the alkylation of 2,4-dimethylpyridine with isopropyl halides under basic conditions. The reaction typically uses a strong base such as sodium hydride or potassium tert-butoxide to deprotonate the pyridine ring, followed by the addition of the isopropyl halide to form the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. Catalytic methods, such as using palladium or nickel catalysts, can also be employed to facilitate the alkylation reaction. The reaction conditions, including temperature, pressure, and solvent choice, are optimized to achieve efficient production on a large scale.
化学反応の分析
Types of Reactions
2,4-Dimethyl-6-(propan-2-yl)pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form pyridine N-oxides using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the pyridine ring to piperidine derivatives using reducing agents like lithium aluminum hydride or catalytic hydrogenation.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the pyridine ring. For example, nitration using nitric acid and sulfuric acid can introduce a nitro group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent like dichloromethane.
Reduction: Lithium aluminum hydride, catalytic hydrogenation; reactions are often performed in an inert atmosphere.
Substitution: Nitric acid, sulfuric acid; reactions are conducted under controlled temperature conditions to prevent overreaction.
Major Products Formed
Oxidation: Pyridine N-oxides
Reduction: Piperidine derivatives
Substitution: Nitro-substituted pyridine derivatives
科学的研究の応用
2,4-Dimethyl-6-(propan-2-yl)pyridine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules. Its derivatives are used in the development of ligands for catalysis and coordination chemistry.
Biology: The compound and its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Pyridine derivatives are explored for their therapeutic potential in treating various diseases. This compound may be investigated for its pharmacological effects.
Industry: The compound is used in the production of agrochemicals, such as herbicides and insecticides, due to its ability to interact with biological targets in pests.
作用機序
The mechanism of action of 2,4-Dimethyl-6-(propan-2-yl)pyridine depends on its specific application. In biological systems, the compound may interact with enzymes or receptors, altering their activity. For example, it could inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The molecular targets and pathways involved vary based on the specific derivative and its intended use.
類似化合物との比較
Similar Compounds
2,4-Dimethylpyridine: Lacks the isopropyl group at position 6, making it less sterically hindered.
2,6-Dimethylpyridine: Has methyl groups at positions 2 and 6, but no substitution at position 4.
3,5-Dimethylpyridine: Substituted at positions 3 and 5, differing in the position of methyl groups.
Uniqueness
2,4-Dimethyl-6-(propan-2-yl)pyridine is unique due to the presence of both methyl and isopropyl groups, which can influence its chemical reactivity and biological activity. The specific substitution pattern can affect the compound’s steric and electronic properties, making it distinct from other pyridine derivatives.
特性
CAS番号 |
51779-52-3 |
|---|---|
分子式 |
C10H15N |
分子量 |
149.23 g/mol |
IUPAC名 |
2,4-dimethyl-6-propan-2-ylpyridine |
InChI |
InChI=1S/C10H15N/c1-7(2)10-6-8(3)5-9(4)11-10/h5-7H,1-4H3 |
InChIキー |
RYECSFVDVZOGIW-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=NC(=C1)C(C)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




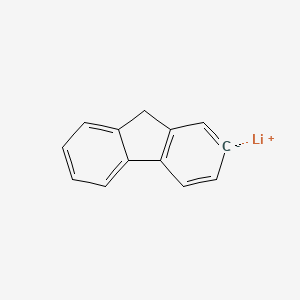
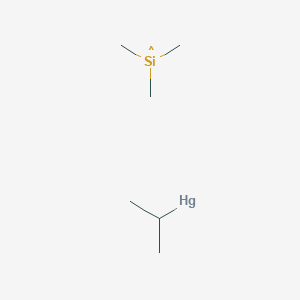
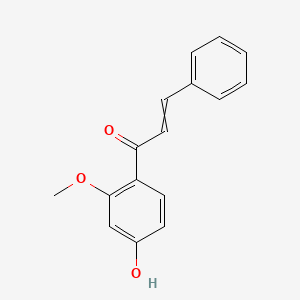
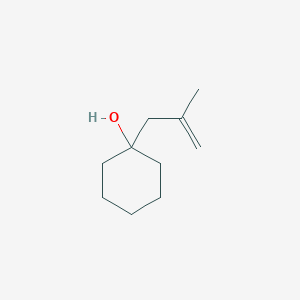

![Methyl 2-[3,5-diiodo-4-(4-methoxyphenoxy)phenyl]acetate](/img/structure/B14649433.png)
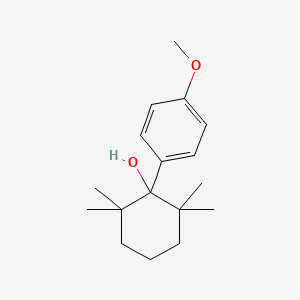
![[1,1'-Biphenyl]-2-amine, 2'-azido-](/img/structure/B14649440.png)
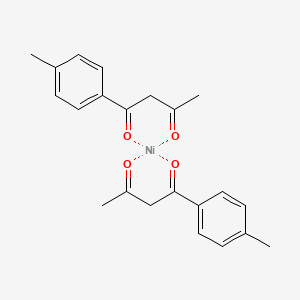
![2-(7-Amino-3h-[1,2,3]triazolo[4,5-d]pyrimidin-3-yl)-4-(hydroxymethyl)cyclopentanol](/img/structure/B14649456.png)
![Dimethyl[3-(phenylphosphanyl)propyl]germyl](/img/structure/B14649468.png)
